molecular formula C13H18O7 B191418 Homoarbutin CAS No. 25712-94-1

Homoarbutin

Cat. No. B191418
CAS RN: 25712-94-1
M. Wt: 286.28 g/mol
InChI Key: SUSHDSMGFVANCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoarbutin is a natural product that can be found in certain plant species . It is a β-glucoside derived from hydroquinone .


Synthesis Analysis

Homoarbutin can be synthesized from acetobromglucose and Hydroquinone . In a study, the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .


Molecular Structure Analysis

Homoarbutin is a hydroquinone glycoside . The three-dimensional structure was predicted, and the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .


Chemical Reactions Analysis

Homoarbutin is involved in various chemical reactions. For instance, it was observed to bind in the active site of LdDOHH stabilizing the structure by making hydrogen bonds in the active site .

Scientific Research Applications

Determination and Quality Control

  • Homoarbutin can be accurately determined in various species of the plant genus Pyrola using High-Performance Liquid Chromatography (HPLC), as demonstrated by Wang Meng-yue (2002). This method is useful for quality control in herbal products containing Pyrola species, which include homoarbutin as a component (Wang Meng-yue, 2002).

Anti-Inflammatory and Antioxidant Effects

  • A study by Jung-Sik Park and Hyung-Ho Lim (2019) explored the effects of homoarbutin on osteoclast differentiation and bone resorption, suggesting its potential in treatments related to bone health (Park & Lim, 2019).

Biochemical Analysis and Isolation

  • Yi-Lei Chen et al. (2007) isolated new derivatives of homoarbutin from the whole plants of Pyrola calliantha. This work contributes to the understanding of the chemical diversity and potential applications of homoarbutin and its derivatives (Chen et al., 2007).

Extraction and Comparative Content Analysis

  • The study by C. Sasaki et al. (2014) investigated the extraction of arbutin, a compound related to homoarbutin, from various parts of the Japanese pear. This research aids in understanding the distribution of arbutin-like compounds in different plant parts, which can be applicable to homoarbutin as well (Sasaki et al., 2014).

Therapeutic and Cosmetic Applications

  • A comprehensive review by P. Migas and M. Krauze-Baranowska (2015) discusses the biological activity of arbutin and its derivatives, highlighting their potential applications in therapy and cosmetics. This review provides insights into the broader context of homoarbutin's relatives in various applications (Migas & Krauze-Baranowska, 2015).

Safety And Hazards

When handling Homoarbutin, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHDSMGFVANCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315031
Record name HOMOARBUTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homoarbutin

CAS RN

25712-94-1
Record name HOMOARBUTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HOMOARBUTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoarbutin
Reactant of Route 2
Homoarbutin
Reactant of Route 3
Homoarbutin
Reactant of Route 4
Homoarbutin
Reactant of Route 5
Homoarbutin
Reactant of Route 6
Homoarbutin

Citations

For This Compound
91
Citations
WH Xu, Q Liang, YJ Zhang, P Zhao - Chemistry & biodiversity, 2015 - researchgate.net
1. Introduction.–Arbutin (¼4-hydroxyphenyl β-d-glucopyranoside; 1), a common inhibitor of melanin biosynthesis, has been widely used as a skin-whitening agent in cosmetics industry […
Number of citations: 43 www.researchgate.net
W Yingfang, Y Shenqu, G Li, Z Guangchun… - West China Journal of …, 2002 - europepmc.org
OBJECTIVE: To establish a method for determination of homoarbutin in six species of Pyrola by HPLC. METHODS: Samples were extracted by methanol. The HPLC method was …
Number of citations: 0 europepmc.org
GR Whistance, DR Threlfall - Biochemical Journal, 1970 - portlandpress.com
… acid, phenylacetic acid, homogentisic acid and homoarbutin (2-methylquinol 4-9-Dglucoside… -hydroxyphenylacetic acid, phenylacetic acid and homoarbutin cannot. Studies on the mode …
Number of citations: 104 portlandpress.com
J Chang, T Inui - Chemical and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
… of homoarbutin. The molecular formula showed that 1 was the dehydro homoarbutin dimer. The signals in the NMR spectra indicated the symmetry of the two homoarbutin units in the …
Number of citations: 25 www.jstage.jst.go.jp
K Yazaki, S Shida, T Okuda - Phytochemistry, 1989 - Elsevier
… They are closely related to the signals of homoarbutin except the presence of additional 2H … hydroxide gave homoarbutin. These data indicate that 1 is a galloyl ester of homoarbutin. …
Number of citations: 31 www.sciencedirect.com
YL Chen, CH Tan, JJ Tan, SJ Qu… - Helvetica Chimica …, 2007 - Wiley Online Library
… The above NMR evidences indicated 1 to be a homoarbutin (¼4-hydroxy-3-methylphenyl β-… - and 13C-NMR signals of the two homoarbutin units. The linkage position of the dimer was …
Number of citations: 11 onlinelibrary.wiley.com
H Inouye, T Arai, Y Takano - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… 110w 111O stimmen in ihren Eigenschaften mit: den aus dem natürlichen Homoarbutin … , dass die hier synthetisch hergestellte Substanz nichts anderes ist als Homoarbutin. …
Number of citations: 4 www.jstage.jst.go.jp
M Katiki, M Sharma, N Neetu… - Briefings in Functional …, 2023 - academic.oup.com
… In this study, three phytochemicals were identified by virtual screening: folic acid, homoarbutin … The compound homoarbutin is a phenol extracted from the herb Pyrola rotundifolia and …
Number of citations: 1 academic.oup.com
GR Whistance, DR Threlfall - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
… However, the proposal that homoarbutin is a key intermediate in this pathway (Whistance & Threlfall, 1967) would, in the light of more recent experimental evidence (Whistance & …
Number of citations: 26 www.ncbi.nlm.nih.gov
H Inouye, Y Kanaya, Y Murata - Chemical and Pharmaceutical …, 1959 - jstage.jst.go.jp
… beobachtete weiter dieselbe Erscheinung bei Homoarbutin. Ausserdem berichteten Tomita und Kondo"? unlängst, dass das N,4'-Dimethylisococlaurin, das sich bei der …
Number of citations: 23 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.